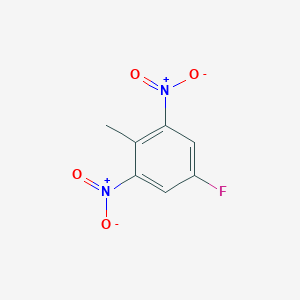

5-Fluoro-2-methyl-1,3-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIDVOGSKCTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594111 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-88-6 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

This compound is a substituted aromatic compound featuring a unique constellation of functional groups: a fluorine atom, a methyl group, and two nitro groups. This specific arrangement on the benzene ring renders the molecule highly electron-deficient and imparts a distinct set of physicochemical properties. As a result, it serves as a valuable intermediate in synthetic organic chemistry.

For researchers in drug development, fluorinated nitroaromatic compounds are of particular interest. The incorporation of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and membrane permeability, all of which are critical pharmacokinetic and pharmacodynamic parameters.[1][2] The nitro groups, while often associated with toxicity, are versatile chemical handles that can be reduced to amines, enabling further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its expected reactivity, representative experimental protocols, and its relevance in modern chemical and pharmaceutical science.

Physicochemical and Structural Properties

The properties of this compound are dictated by its molecular structure. The presence of two powerful electron-withdrawing nitro groups and an electronegative fluorine atom significantly influences the electron density of the aromatic ring, making it a potent substrate for certain classes of reactions.

Data Summary

Quantitative data for this specific isomer is not extensively published. The following table summarizes key properties based on its chemical formula and data from closely related isomers.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₅FN₂O₄ | [3] |

| Molecular Weight | 200.13 g/mol | [4][5] (Calculated from formula, identical to isomers) |

| Physical Form | Expected to be a solid at room temperature. | (Based on isomers) |

| Melting Point | 84-86 °C | [4] (Value for isomer 1-Fluoro-5-methyl-2,4-dinitrobenzene) |

| Purity | Available at 95% purity from commercial suppliers. | [3] |

| Storage | Store in a dry, sealed container at room temperature. |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the electronic effects of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is severely electron-deficient due to the two nitro groups. This strongly activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group and positioned ortho and para to the activating nitro groups, is the primary site for substitution. This makes the compound an excellent precursor for synthesizing a wide range of derivatives by reacting it with nucleophiles such as amines, alkoxides, or thiolates.[6] The reaction with amines is particularly useful for building more complex molecular scaffolds.[7]

-

Electrophilic Aromatic Substitution: Conversely, the strong deactivating effect of the nitro groups makes electrophilic substitution reactions (like further nitration or halogenation) extremely difficult.[8][9] Such reactions would require harsh conditions and are generally not a practical synthetic route.

-

Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using standard reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in synthetic pathways, converting the electron-withdrawing nitro functionality into an electron-donating amino group, which can then be used for amide bond formation, diazotization, or other amine-based chemistries.

Experimental Methodologies

Adherence to validated protocols is critical for ensuring reproducibility and safety. The following sections detail representative experimental procedures relevant to the synthesis and characterization of this compound.

Synthesis Protocol: Nitration of 2-Fluoro-6-nitrotoluene

A plausible synthetic route to this compound involves the nitration of a suitable precursor, such as 2-fluoro-6-nitrotoluene. The following is a generalized protocol based on standard nitration procedures for activated aromatic compounds.[10][11]

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition.

-

Substrate Addition: Once the nitrating mixture has cooled to 0-5°C, begin the slow, dropwise addition of 0.1 mol of 2-fluoro-6-nitrotoluene. The reaction is highly exothermic; meticulous temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, let the reaction warm to room temperature and continue stirring for 2-3 hours.

-

Workup: Carefully pour the reaction mixture over a large volume of crushed ice. This will cause the crude product to precipitate out of the acidic solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Characterization Protocol: Melting Point Determination

Melting point analysis is a fundamental technique to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the purified product from the synthesis step is completely dry. Finely crush a small amount of the crystals into a powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (based on isomer data, ~85°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (≤ 2°C).

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Safety and Handling

Compounds containing multiple nitro groups are potentially energetic and should be handled with care. While this compound is not a primary explosive, it requires careful handling. Safety information for structurally similar compounds provides essential guidance.[12]

-

Hazards: Dinitrobenzene derivatives are generally classified as toxic if swallowed, inhaled, or in contact with skin.[13] They can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not heat the compound excessively, as dinitroaromatics can decompose violently at high temperatures.[12][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate whose value lies in the strategic placement of its functional groups. The interplay between the activating nitro groups and the fluorine leaving group makes it a prime candidate for nucleophilic aromatic substitution, opening pathways to a diverse range of complex molecules. While detailed experimental data for this specific isomer is limited, its properties can be reliably inferred from established chemical principles and data on its isomers. For researchers in medicinal chemistry and materials science, this compound represents a versatile building block for constructing novel molecular architectures with tailored electronic and physiological properties.

References

- CAS Common Chemistry. (n.d.). Pregn-4-ene-3,20-dione, 21,21′-[phosphinicobis(oxy)]bis[11,17-dihydroxy-, sodium salt (1:1), (11β)-. Retrieved January 12, 2026, from https://commonchemistry.cas.org/detail?cas_rn=315-33-3

-

ChemIndex. (n.d.). 315-33-3. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluoro-1,3-dimethyl-2-nitrobenzene. Retrieved January 12, 2026, from [Link]

-

FDA. (n.d.). FDA Global Substance Registration System - D. Retrieved January 12, 2026, from [Link]

-

ECHA. (n.d.). Pre-registered substances 011108. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Chemical Abstract 1997. Retrieved January 12, 2026, from [Link]

-

Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-5-methyl-2,4-dinitrobenzene. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-3,5-dinitrobenzene. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 12, 2026, from [Link]

-

Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024, April 10). 5-Methyl-1,3-dinitrobenzene. Retrieved January 12, 2026, from [Link]

-

ConnectSci. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, March 11). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 349-01-9 Cas No. | 1-Fluoro-5-methyl-2,4-dinitrobenzene | Matrix Scientific [matrixscientific.com]

- 5. 1-Fluoro-5-methyl-2,4-dinitrobenzene | C7H5FN2O4 | CID 520705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 11. Buy 1-Fluoro-2-methyl-4,5-dinitrobenzene | 85233-14-3 [smolecule.com]

- 12. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]

- 13. augustana.net [augustana.net]

- 14. echemi.com [echemi.com]

- 15. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Organic Chemist's Guide to 1-Fluoro-5-methyl-2,4-dinitrobenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Versatile Aromatic Building Block

Within the landscape of synthetic organic chemistry and medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available building blocks, halogenated and nitrated benzene derivatives stand out for their predictable reactivity and synthetic versatility. This guide provides a comprehensive technical overview of 1-Fluoro-5-methyl-2,4-dinitrobenzene (CAS Number: 349-01-9 ), a key intermediate whose unique electronic and structural features make it a valuable tool for the synthesis of complex molecular architectures.

While the requested nomenclature was "5-Fluoro-2-methyl-1,3-dinitrobenzene," extensive database analysis confirms that the scientifically recognized and commercially available compound with this substitution pattern is 1-Fluoro-5-methyl-2,4-dinitrobenzene .[1][2] This document will focus on this validated structure, delving into its synthesis, physicochemical properties, safety protocols, and, most critically, its application as a reactive intermediate in the development of novel therapeutics.

The core utility of this molecule lies in the synergistic effect of its substituents. The two strongly electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group. The methyl group provides an additional point for steric and electronic modulation. This combination allows for the controlled introduction of a wide range of nucleophiles, a foundational strategy in the construction of pharmaceutical lead compounds.

I. Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and physical characteristics is fundamental to its effective use in a laboratory setting.

Chemical Structure and Identification

-

IUPAC Name: 1-Fluoro-5-methyl-2,4-dinitrobenzene[2]

-

Synonyms: 2,4-Dinitro-5-fluorotoluene, 5-Fluoro-1-methyl-2,4-dinitrobenzene[2]

-

Molecular Formula: C₇H₅FN₂O₄[1]

The structure consists of a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 5, and two nitro groups at positions 2 and 4.

Physicochemical Data

The properties of 1-Fluoro-5-methyl-2,4-dinitrobenzene are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Physical Form | Pale lemon crystalline powder or solid | [1] |

| Melting Point | 84-86 °C | |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][3] |

| InChI Key | CMIMRMOSIVTUAA-UHFFFAOYSA-N | [1][2] |

II. Synthesis and Manufacturing Protocol

The most common and industrially scalable synthesis of 1-Fluoro-5-methyl-2,4-dinitrobenzene involves the direct nitration of a fluorotoluene precursor. The methodology leverages the directing effects of the existing substituents on the aromatic ring.

Guiding Principles of the Synthesis

The synthesis relies on electrophilic aromatic substitution. The starting material, 1-fluoro-3-methylbenzene (3-fluorotoluene), is activated by the methyl group (an ortho-, para-director) and deactivated by the fluorine atom (an ortho-, para-director with strong induction). The nitration occurs at the positions most activated and sterically accessible, leading to the desired 2,4-dinitro product. A strong nitrating mixture, typically a combination of nitric acid and sulfuric acid, is required to overcome the deactivating effect of the fluorine and the first nitro group to achieve dinitration.

Step-by-Step Experimental Protocol

The following protocol is adapted from established industrial synthesis procedures.[4]

Objective: To synthesize 1-Fluoro-5-methyl-2,4-dinitrobenzene from 1-fluoro-3-methylbenzene.

Materials:

-

1-Fluoro-3-methylbenzene (3-Fluorotoluene)

-

Nitric Acid (67% or fuming)

-

Sulfuric Acid (concentrated, 98%)

-

n-Heptane

-

Crushed Ice/Water

-

Three-necked round-bottomed flask with mechanical stirrer and dropping funnel

-

Thermometer

-

Filtration apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer and cooled in an ice bath to ~0°C, add concentrated sulfuric acid (e.g., 360 mL, 6.75 mol). Slowly add 67% nitric acid (e.g., 250 mL, 5.6 mol) dropwise while maintaining the temperature at or below 0°C. This exothermic process must be done with careful temperature control.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 1-fluoro-3-methylbenzene (e.g., 100 mL, 0.9 mol) dropwise. The temperature of the reaction mixture should be carefully maintained between 10-20°C during the addition.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (20-25°C) for approximately 30 minutes.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into a large volume of crushed ice (~3 L) to precipitate the crude product.[4] This step quenches the reaction and separates the product from the acid mixture.

-

Filtration and Washing: Filter the precipitated solid and wash it with cold water. Dry the crude product under vacuum.

-

Purification: Suspend the dried solid in n-heptane (~1 L) and stir to wash away non-polar impurities. Filter the product. Repeat the heptane wash two more times to improve purity.[4] The final product, 1-fluoro-5-methyl-2,4-dinitrobenzene, is obtained as a solid with a typical yield of around 71%.[4]

Caption: Workflow for the synthesis of 1-Fluoro-5-methyl-2,4-dinitrobenzene.

III. Chemical Reactivity and Role in Drug Discovery

The primary utility of 1-Fluoro-5-methyl-2,4-dinitrobenzene in drug development stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process. The presence of two nitro groups, which are powerful electron-withdrawing groups, at the ortho and para positions relative to the fluorine atom makes the ipso-carbon highly electrophilic.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

This predictable reactivity allows chemists to readily couple this fluorinated core with various nucleophilic moieties, making it a valuable scaffold.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Medicinal Chemistry

The incorporation of a fluorine atom or a fluoro-containing moiety is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] 1-Fluoro-5-methyl-2,4-dinitrobenzene serves as a precursor to introduce such functionalities.

A key application is its use as an intermediate in the synthesis of more complex heterocyclic compounds. For instance, derivatives like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine are valuable building blocks for pharmaceuticals, particularly those targeting neurological disorders.[8] The reaction involves the SNAr displacement of the fluoride by N-methylpiperazine. This resulting molecule can then undergo further transformations, such as reduction of the nitro groups to amines, which can then be used in amide bond couplings, reductive aminations, or the formation of other heterocyclic systems.

This strategy provides a robust platform for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates.

IV. Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper handling of 1-Fluoro-5-methyl-2,4-dinitrobenzene is paramount for laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

GHS Pictogram: GHS02 (Flammable)

-

Signal Word: Danger

-

Hazard Statements:

-

H228: Flammable solid.

-

H302: Harmful if swallowed.[9]

-

Recommended Safety Protocols

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]

Emergency and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

-

Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

V. Conclusion

1-Fluoro-5-methyl-2,4-dinitrobenzene is a powerful and versatile intermediate for chemical synthesis. Its value lies in the predictable and efficient reactivity of its activated aromatic system towards nucleophilic substitution. For researchers in drug discovery and development, this compound provides a reliable scaffold for generating molecular diversity and for the strategic incorporation of the fluoromethyl-dinitrophenyl moiety into potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Chemical Label. (n.d.). 1-FLUORO-5-METHYL-2,4-DINITROBENZENE. Retrieved from [Link]

-

Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? Retrieved from [Link]

- Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 951.

-

AOBChem. (2024). Safety Data Sheet. Retrieved from [Link]

- Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.

-

Semantic Scholar. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between... Retrieved from [Link]

-

ChemIndex. (n.d.). 349-01-9 | 2,4-dinitro-5-fluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

PubChem. (n.d.). 1-Fluoro-5-methyl-2,4-dinitrobenzene. Retrieved from [Link]

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Isanbor, C., & O'Hagan, D. (2006). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Fluorine Chemistry, 127(3), 303-319.

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-methyl-1,3-dinitro-. Retrieved from [Link]

Sources

- 1. 1-Fluoro-5-methyl-2,4-dinitrobenzene | 349-01-9 [sigmaaldrich.com]

- 2. 1-Fluoro-5-methyl-2,4-dinitrobenzene | C7H5FN2O4 | CID 520705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 349-01-9|1-Fluoro-5-methyl-2,4-dinitrobenzene|BLD Pharm [bldpharm.com]

- 4. 2,4-DINITRO-5-FLUOROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemical-label.com [chemical-label.com]

Spectroscopic Characterization of 5-Fluoro-2-methyl-1,3-dinitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides best-practice experimental protocols for data acquisition.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. Its chemical structure, featuring a combination of electron-withdrawing nitro groups, a halogen, and a methyl group, results in a unique electronic environment that can be precisely characterized using modern spectroscopic techniques. An in-depth understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Predicted Molecular Properties

| Property | Value |

| Molecular Formula | C₇H₅FN₂O₄ |

| Molecular Weight | 200.12 g/mol |

| CAS Number | 102735-88-6[1] |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The two nitro groups are strongly electron-withdrawing, leading to a general deshielding of the aromatic protons, shifting them downfield. The fluorine atom, being highly electronegative, will also exert a deshielding effect and introduce characteristic H-F coupling.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.5 - 8.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz |

| H-6 | 8.3 - 8.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| CH₃ | 2.5 - 2.7 | Singlet | - |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the downfield region (typically > 8.0 ppm) due to the strong deshielding effect of the two nitro groups. H-4 is ortho to a nitro group and meta to the other, while H-6 is ortho to a nitro group and ortho to the fluorine atom. The precise chemical shifts are influenced by the combined electronic effects. Both protons will appear as doublets due to coupling with each other (³J). Furthermore, they will exhibit additional splitting due to coupling with the fluorine atom (⁴J for H-4 and ⁵J for H-6).

-

Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet in the typical range for a methyl group attached to an aromatic ring (around 2.5 ppm). The absence of adjacent protons results in a singlet multiplicity.

Best-Practice Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, seven distinct signals are expected. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the nitro groups and the fluorine atom will be strongly deshielded.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-2 | ~135 |

| C-3 | ~147 |

| C-4 | ~125 |

| C-5 | ~160 (doublet, ¹J(C-F) ≈ 250 Hz) |

| C-6 | ~120 |

| CH₃ | ~15-20 |

Interpretation:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro groups (C-1 and C-3) and the fluorine atom (C-5) are expected to be the most downfield. The carbon bearing the fluorine (C-5) will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F)). The other aromatic carbons will appear at relatively upfield positions.

-

Methyl Carbon: The methyl carbon will resonate at a characteristic upfield position.

Best-Practice Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer with a sensitive probe is recommended.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

A longer relaxation delay may be needed for quaternary carbons.

-

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and calibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for small organic molecules.

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Identity |

| 200 | [M]⁺ (Molecular ion) |

| 183 | [M - OH]⁺ |

| 154 | [M - NO₂]⁺ |

| 124 | [M - NO₂ - NO]⁺ |

| 108 | [M - 2NO₂]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 200, confirming the molecular weight. The fragmentation pattern of dinitrotoluene isomers often involves the loss of nitro groups (NO₂) and other small neutral fragments.[3] The presence of a methyl group can lead to rearrangements and the formation of characteristic fragment ions.

Best-Practice Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.[4]

-

For direct infusion ESI-MS, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

-

Ensure the sample is free of non-volatile salts and buffers.[6]

-

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an EI source or a liquid chromatograph-mass spectrometer (LC-MS) with an ESI source can be used.

-

Acquisition Parameters:

-

For GC-MS, use a suitable temperature program to ensure volatilization and separation of the analyte.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Sources

- 1. scribd.com [scribd.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Solubility Profile of 5-Fluoro-2-methyl-1,3-dinitrobenzene in Organic Solvents: A Methodological and Predictive Analysis

An In-Depth Technical Guide

Abstract

The solubility of an active compound is a critical physicochemical parameter that governs its behavior in chemical reactions, formulations, and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-2-methyl-1,3-dinitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework based on its structural analogue, 1-Fluoro-2,4-dinitrobenzene (DNFB or Sanger's Reagent), and outlines the gold-standard experimental methodology for its precise determination. We delve into the molecular factors influencing solubility, provide a detailed protocol for the equilibrium shake-flask method coupled with HPLC analysis, and discuss the interpretation of solubility data for researchers, chemists, and drug development professionals.

Introduction: The Critical Role of Solubility

This compound belongs to the class of halogenated nitroaromatic compounds. This class is of significant interest in synthetic chemistry and materials science due to the reactive nature of the benzene ring, which is activated for nucleophilic aromatic substitution by the presence of strongly electron-withdrawing nitro groups[1]. The fluorine atom serves as an excellent leaving group in such reactions. A notable analogue, 1-Fluoro-2,4-dinitrobenzene (DNFB), is famously known as Sanger's Reagent, a tool pivotal for the N-terminal sequencing of proteins, a discovery that contributed to a Nobel Prize[2][3][4].

Understanding the solubility of such compounds is not merely an academic exercise; it is a foundational requirement for any practical application. Solubility dictates:

-

Reaction Kinetics: The rate and efficiency of chemical reactions in solution are dependent on the concentration of dissolved reactants.

-

Purification and Crystallization: Recrystallization, a primary method for purifying solid compounds, relies entirely on differential solubility in a solvent system at varying temperatures.

-

Formulation Development: In pharmaceutical and agrochemical contexts, achieving a stable and bioavailable formulation requires precise knowledge of the active ingredient's solubility in various excipients and delivery vehicles.

-

Analytical Method Development: Preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) or spectroscopy requires solvents that can fully dissolve the analyte[5].

This guide will, therefore, focus on both predicting the solubility behavior of this compound based on its molecular structure and providing a rigorous, field-proven methodology for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

Molecular Structure Analysis:

-

Aromatic Core: The central benzene ring is inherently nonpolar and hydrophobic.

-

Nitro Groups (-NO₂): The two nitro groups are highly polar and strongly electron-withdrawing. The oxygen atoms can act as hydrogen bond acceptors.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that increases the molecule's lipophilicity (hydrophobicity) compared to its non-methylated analogue, DNFB.

Predictive Assessment: Based on this structure, we can predict a nuanced solubility profile. The presence of both a nonpolar aromatic ring and a lipophilic methyl group suggests poor solubility in highly polar solvents like water. Conversely, the highly polar nitro groups and the fluoro group suggest that the molecule will not be freely soluble in purely nonpolar aliphatic solvents like hexane.

Therefore, this compound is expected to exhibit the highest solubility in solvents of intermediate to high polarity, particularly those capable of dipole-dipole interactions or those with some polar character combined with a nonpolar backbone. Qualitative data for the analogue DNFB confirms solubility in solvents like benzene, ether, chloroform, and propylene glycol[6][7][8]. We can extrapolate that this compound will demonstrate similar behavior, with its solubility likely being highest in polar aprotic solvents (e.g., acetone, ethyl acetate) and aromatic solvents (e.g., toluene), and moderate in polar protic solvents (e.g., ethanol, methanol).

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, empirical measurement is essential. The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium has been reached between the dissolved and undissolved compound[9]. The subsequent quantification of the dissolved analyte is most accurately performed using a specific and sensitive technique like HPLC.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vessel. The mixture is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium. After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear, saturated supernatant is then determined analytically. This process is considered a self-validating system because the continued presence of excess solid at the end of the experiment confirms that saturation was achieved.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker or thermomixer with temperature control

-

Benchtop centrifuge with vial adapters

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Solvent Addition: Accurately pipette 1.0 mL of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Allow the mixture to shake for at least 24 hours.

-

Causality Check: A 24-hour period is chosen to ensure that the dissolution kinetics are no longer a factor and true thermodynamic equilibrium is reached. For poorly soluble or slowly dissolving compounds, this may be extended to 48 or 72 hours, with samples taken at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing[10].

-

-

Phase Separation: After equilibration, remove the vial and let it stand at the same controlled temperature for 1-2 hours to allow larger particles to settle.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes. This step pellets the excess, undissolved solid.

-

Causality Check: Centrifugation is a critical step to remove the bulk of the solid phase without disturbing the equilibrium. Attempting to filter a solution with a large amount of suspended solid can lead to filter clogging and potential continued dissolution from trapped particles.

-

-

Filtration & Sampling: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.

-

Causality Check: Filtration removes any remaining microscopic particles that could otherwise dissolve upon dilution, leading to an overestimation of solubility. The filter material (PTFE) should be chosen for its chemical compatibility with the organic solvents used.

-

-

Dilution: Perform an accurate serial dilution of the saturated filtrate with the appropriate mobile phase to bring the concentration into the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the analyte using a pre-established calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Following the protocol described above, quantitative solubility data can be generated. The table below presents an illustrative summary of the type of data one would obtain for this compound, organized by solvent polarity.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Classification |

| Hexane | Nonpolar | 1.9 | < 0.1 | Sparingly Soluble |

| Toluene | Aromatic | 2.4 | 50 - 100 | Soluble |

| Dichloromethane | Halogenated | 9.1 | > 200 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 200 | Freely Soluble |

| Acetone | Polar Aprotic | 21.0 | > 200 | Freely Soluble |

| Ethanol | Polar Protic | 24.5 | 25 - 50 | Soluble |

| Methanol | Polar Protic | 32.7 | 10 - 25 | Sparingly Soluble |

| Water | Polar Protic | 80.1 | < 0.01 | Insoluble |

Note: The values in this table are predictive and illustrative, designed to demonstrate expected trends. They must be confirmed by empirical measurement.

Interpretation: The illustrative data aligns with our physicochemical analysis. The compound shows poor solubility in the nonpolar hexane and the highly polar water. Its solubility is highest in solvents that can engage in strong dipole-dipole interactions, such as acetone and dichloromethane. The good solubility in toluene can be attributed to π-π stacking interactions between the aromatic rings of the solute and the solvent. The lower solubility in protic solvents like methanol and ethanol compared to aprotic solvents of similar polarity (like acetone) may suggest that hydrogen bonding from the solvent does not overcome the energy required to break the crystal lattice of the solid as effectively as other interactions.

Conclusion

While specific, published solubility data for this compound is scarce, a robust scientific framework allows for a strong predictive understanding of its behavior. Based on its structure, the compound is expected to be poorly soluble in water and nonpolar alkanes but should exhibit good to excellent solubility in polar aprotic, aromatic, and halogenated organic solvents. This guide provides the definitive, industry-standard Shake-Flask method coupled with HPLC analysis as the authoritative protocol for obtaining precise, reliable, and reproducible thermodynamic solubility data. This empirical data is indispensable for any researcher or developer looking to utilize this compound effectively in synthesis, formulation, or analytical applications.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Solubility of Things. Sanger's reagent - Solubility of Things.

- Grokipedia. 1-Fluoro-2,4-dinitrobenzene.

- Thermo Scientific Chemicals. 1-Fluoro-2,4-dinitrobenzene, 99% 5 g.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Sigma-Aldrich.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Merisk. 1-Fluoro-2,4-dinitrobenzene Properties.

- G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.

- Quora. (2014). How does Sanger's reagent work?.

- Wikipedia. Nitro compound.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. quora.com [quora.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. 1-Fluoro-2,4-dinitrobenzene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Thermal Stability Assessment of 5-Fluoro-2-methyl-1,3-dinitrobenzene

Abstract

5-Fluoro-2-methyl-1,3-dinitrobenzene is a nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals. As with many nitroaromatic compounds, a thorough understanding of its thermal stability is paramount for ensuring safety during handling, storage, and process scale-up.[1] This guide provides a comprehensive framework for assessing the thermal hazards of this molecule. Due to the limited publicly available data for this specific compound, this document synthesizes insights from structurally analogous compounds—namely dinitrotoluene (DNT) isomers and other fluorinated nitroaromatics—with established principles of thermal analysis. We present a multi-tiered experimental strategy, detailed protocols for essential analytical techniques, and a discussion of the anticipated decomposition mechanisms. This guide is intended for researchers, process chemists, and safety professionals engaged in the development and handling of energetic or reactive chemical intermediates.

Introduction: The Imperative for Thermal Hazard Assessment

Nitroaromatic compounds are a well-known class of energetic materials, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. The carbon-nitro bond (C-NO₂) possesses a high bond-dissociation energy; its cleavage can trigger rapid, exothermic decomposition, releasing significant amounts of energy and gaseous byproducts.[1] This can lead to thermal runaway reactions, pressure buildup, and potentially explosive events if not properly controlled.[1][2] Past industrial incidents involving compounds like mononitrotoluenes underscore the critical need for robust thermal hazard analysis.[1]

This compound combines several structural features that influence its stability:

-

Two Nitro Groups: These electron-withdrawing groups are the primary energetic drivers, making the molecule susceptible to exothermic decomposition.

-

Aromatic Ring: The stable benzene core requires significant energy input to fragment.

-

Methyl Group (-CH₃): This electron-donating group can influence the decomposition pathway. In related compounds like TNT, reactions involving the methyl group are known to be an initial decomposition step at lower temperatures.[3]

-

Fluorine Atom (-F): The C-F bond is very strong, and the high electronegativity of fluorine alters the electronic properties of the aromatic ring. While fluorination can sometimes enhance thermal stability, its precise effect here requires experimental validation.[4]

Given these features, a systematic evaluation of the compound's thermal behavior is not merely a regulatory formality but a fundamental component of responsible chemical research and development.

Theoretical Considerations: Structural Influences on Stability

The thermal stability of a nitroaromatic compound is dictated by the interplay of its substituents' electronic and steric effects.

-

Electronic Effects: The two nitro groups are strong electron-withdrawing groups (EWGs), which generally stabilize the aromatic ring but also make it energetically potent. The methyl group is an electron-donating group (EDG), while the fluorine atom is an EWG via induction but can also participate in resonance. The net effect of these competing influences on the C-NO₂ bond strength and the overall decomposition activation energy is complex and best determined empirically.[5][6]

-

Decomposition Initiation: For many nitroaromatic compounds, the initial step in thermal decomposition is the homolytic cleavage of the C–NO₂ bond to form a phenyl radical and •NO₂.[7][8] Another common pathway is the isomerization of the nitro group to a more reactive nitrite (-ONO) group, followed by the cleavage of the weaker O-NO bond.[3][7] For molecules with ortho-methyl groups, like 2,4-dinitrotoluene (a close analog), intramolecular hydrogen transfer from the methyl group to an adjacent nitro group can initiate decomposition at lower temperatures.[1][9]

Based on its structure, this compound has a methyl group ortho to a nitro group, suggesting that an intramolecular rearrangement pathway, similar to that seen in o-nitrotoluene and 2,4-DNT, is a plausible low-energy decomposition channel.[1][9]

A Multi-Tiered Strategy for Thermal Hazard Assessment

A robust assessment of thermal stability involves a tiered approach, moving from rapid screening to more complex simulations of process conditions. This ensures that key hazards are identified early and efficiently.

Caption: A tiered workflow for thermal hazard assessment.

Experimental Methodologies: Protocols & Rationale

The following sections detail the standard protocols for the key analytical techniques used in thermal stability testing.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is the primary screening tool to detect exothermic (heat-releasing) or endothermic (heat-absorbing) events as a function of temperature. It provides a rapid indication of the onset temperature of decomposition (Tₒ) and the total energy released (enthalpy of decomposition, ΔHₑ).[10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. Using a high-pressure crucible is critical to contain any gases evolved during decomposition and obtain an accurate enthalpy measurement.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[4]

-

-

Thermal Program:

-

Equilibrate the system at a starting temperature, typically ambient (e.g., 30 °C).

-

Heat the sample at a linear rate of 10 °C/min to a final temperature (e.g., 350 °C or until the decomposition event is complete).

-

Rationale: A 10 °C/min heating rate is a standard for initial screening, providing a good balance between resolution and analysis time.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (Tₒ) of the exothermic decomposition peak.

-

Integrate the peak area to calculate the enthalpy of decomposition (ΔHₑ) in J/g.

-

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in a sample's mass as a function of temperature.[11] It is used to determine decomposition temperatures, identify the presence of volatiles (like residual solvent), and quantify non-volatile residues.[11][12]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the sample into an open ceramic or platinum TGA pan.

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass percentage (%) versus temperature (°C).

-

Determine the onset temperature of mass loss, which corresponds to the start of decomposition or volatilization.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Accelerating Rate Calorimetry (ARC)

Purpose: ARC is the "gold standard" for assessing thermal runaway potential.[14] It simulates a worst-case adiabatic scenario (zero heat loss to the surroundings), which mimics conditions in the center of a large, poorly-cooled reactor or storage container.[2][15] ARC provides critical data for safe process design, such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[15][16][17]

Experimental Protocol:

-

Sample Preparation: Load approximately 1-5 g of the sample into a robust, spherical metal sample bomb (e.g., titanium or stainless steel).[16]

-

Instrument Setup:

-

The bomb, equipped with a thermocouple and pressure transducer, is placed inside a heavily insulated calorimeter chamber.

-

-

Heat-Wait-Seek (HWS) Mode: [16]

-

Heat: The system heats the sample in small, discrete steps (e.g., 5 °C).

-

Wait: After each step, the system holds the temperature and waits for thermal equilibrium.

-

Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[16]

-

-

Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter walls track the sample temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded until the reaction is complete.[14]

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of the self-heating reaction.

-

Calculate key safety parameters like the adiabatic temperature rise (ΔTₐₑ), Time to Maximum Rate (TMR), and activation energy (Eₐ).[15]

-

Data Interpretation: Learning from Analogous Compounds

As direct experimental data for this compound is scarce, we must rely on data from structurally similar compounds to establish a baseline for expected thermal behavior.

| Compound | Structure | Melting Point (°C) | Decomposition Onset (Tₒ, °C) | Decomposition Enthalpy (ΔHₑ, kJ/g) |

| 1,3-Dinitrobenzene | C₆H₄(NO₂)₂ | ~90 | ~291[8] | High (Energetic) |

| 2,4-Dinitrotoluene (DNT) | CH₃C₆H₃(NO₂)₂ | ~70 | ~272-303[9] | ~2.22[9] |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | ~200 | ~210-230 | High (Energetic) |

Data compiled from cited literature. Tₒ values can vary significantly with experimental conditions (e.g., heating rate, confinement).

Inferences for this compound:

-

The decomposition onset is expected to be in the range of 200-300 °C, similar to other dinitroaromatic compounds.

-

The presence of the ortho-methyl group in 2,4-DNT leads to a complex decomposition.[9] A similar pathway is plausible for our target molecule.

-

The decomposition will be highly energetic, releasing a significant amount of heat (likely >1.5 kJ/g) and should be treated as a potential explosion hazard.

Proposed Decomposition Mechanism

The thermal decomposition of nitroaromatics can follow several pathways. For this compound, the most probable initiation steps involve either the ortho-methyl group or direct C-NO₂ bond cleavage.

Caption: Plausible initial decomposition pathways.

Pathway A (Ortho-Methyl Interaction): At lower temperatures, an intramolecular hydrogen abstraction from the methyl group by the adjacent nitro group is a likely initiation step, leading to the formation of an anthranil-like intermediate and water.[1] This autocatalytic process, where the produced water can accelerate further decomposition, is a known hazard for ortho-nitrotoluenes.[1]

Pathway B (C-NO₂ Homolysis): At higher temperatures, the direct cleavage of the carbon-nitro bond becomes kinetically favorable.[3][7] This pathway generates highly reactive radical species (•NO₂) that propagate rapid and complex secondary decomposition reactions.[3]

Safety and Handling Recommendations

Based on the anticipated energetic nature of this compound, the following precautions are mandatory:

-

Quantity Limitation: Only synthesize and handle the minimum quantity of material required for experimental work.

-

Avoid Confinement: Store and handle the material in vented containers. Avoid tightly sealed vessels, especially during heating, to prevent catastrophic pressure buildup.

-

Temperature Control: Do not heat the material above a maximum recommended temperature derived from DSC or ARC data (e.g., Tₒ - 100 °C). All heating operations must be conducted behind a blast shield.

-

Avoid Contaminants: Decomposition can be catalyzed by contaminants, especially bases or metal oxides.[1] Ensure all glassware is scrupulously clean and avoid contact with incompatible materials.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, face shields, and flame-retardant lab coats.

Conclusion

While direct, published thermal stability data for this compound is not currently available, a robust safety assessment can be constructed through a combination of theoretical analysis, data from analogous compounds, and a systematic experimental plan. The presence of two nitro groups and an ortho-methyl substituent strongly suggests that this compound is energetically potent and susceptible to autocatalytic decomposition. The multi-tiered analytical approach outlined in this guide, starting with DSC/TGA screening and progressing to ARC analysis, is essential for quantifying the thermal hazards and establishing safe operating limits for research, development, and scale-up activities.

References

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 12, 2026, from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 12, 2026, from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 12, 2026, from [Link]

-

AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved January 12, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 12, 2026, from [Link]

-

Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). Investigation of Thermal Stability of Some Nitroaromatic Derivatives by DSC. Department of Physical Chemistry. Retrieved January 12, 2026, from [Link]

-

Mathieu, D. (2008). Decomposition Mechanisms of Dinitrotoluene. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Muşuc, A. M., et al. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Perrotta, C., et al. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fayet, G., et al. (2014). Theoretical study of the decomposition reactions in substituted nitrobenzenes. HAL Open Science. Retrieved January 12, 2026, from [Link]

-

Perrotta, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved January 12, 2026, from [Link]

-

Zhu, W., et al. (2026). Additional nitro group enhances stability in TATNB energetic compound. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chem.SE. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved January 12, 2026, from [Link]

-

Manaa, M. R., & Fried, L. E. (2001). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A. Retrieved January 12, 2026, from [Link]

-

Zhang, R., et al. (2025). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Oxley, J. C., et al. (1993). Thermal decomposition studies on NTO and NTO/TNT. DigitalCommons@URI. Retrieved January 12, 2026, from [Link]

-

Fayet, G., et al. (n.d.). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chen, W. S., et al. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Maksimov, Y. Y. (1975). Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase. Springer Link. Retrieved January 12, 2026, from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved January 12, 2026, from [Link]

-

Chen, W. S., et al. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. PubMed. Retrieved January 12, 2026, from [Link]

-

Mikhailov, M. N., et al. (n.d.). Integrated Study of the Dinitrobenzene Electroreduction Mechanism by Electroanalytical and Computational Methods. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). M-Dinitrobenzene From Nitrobenzene by Substitution Reaction. Retrieved January 12, 2026, from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved January 12, 2026, from [Link]

-

Zhang, S., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Liu, Y., et al. (n.d.). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Muravyev, N. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. Retrieved January 12, 2026, from [Link]

-

Cho, S. Y., et al. (n.d.). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tashkinova, I. N., et al. (n.d.). Research of thermal properties of nitro derivatives of polychlorobiphenyls. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Nguyen, T. T., et al. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. De Gruyter. Retrieved January 12, 2026, from [Link]

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theoretical study of the decomposition reactions in substituted nitrobenzenes. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. belmontscientific.com [belmontscientific.com]

- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 17. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

An In-depth Technical Guide on the Regioselectivity in the Synthesis of Dinitrofluorotoluenes

Abstract

This technical guide provides a comprehensive examination of the principles and practices governing regioselectivity in the synthesis of dinitrofluorotoluenes. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] A thorough understanding of the factors controlling the position of nitration on the fluorotoluene ring is paramount for developing efficient, safe, and scalable synthetic processes. This document delves into the mechanistic underpinnings of electrophilic aromatic substitution, the directing effects of substituents, and provides field-proven protocols for the controlled synthesis of specific dinitrofluorotoluene isomers.

Introduction: The Significance of Dinitrofluorotoluenes

Dinitrofluorotoluenes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis. The specific arrangement of the nitro and fluoro groups on the toluene backbone dictates the reactivity and suitability of these molecules for downstream applications. For instance, 2,4-dinitro-5-fluorotoluene is a key precursor in the synthesis of various specialty chemicals. The ability to selectively synthesize one isomer over others is a critical challenge and a primary focus of process optimization in industrial chemistry.

Fundamental Principles of Regioselectivity in Aromatic Nitration

The synthesis of dinitrofluorotoluenes is achieved through electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The regiochemical outcome of the nitration of a substituted benzene ring, such as fluorotoluene, is governed by the electronic and steric properties of the substituents already present on the ring.

The Mechanism of Electrophilic Aromatic Nitration

Aromatic nitration typically involves the reaction of an aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][5][6]

The nitronium ion is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[7] Subsequent deprotonation of this intermediate by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring and yields the nitroaromatic product.[3][6]

An alternative mechanism involving a single-electron transfer (SET) has also been proposed to explain the regioselectivity in some aromatic nitration reactions.[4][7]

Directing Effects of Substituents

The position of the incoming nitro group is directed by the substituents already present on the aromatic ring. These groups can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[8][9][10]

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[8][10] They typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl groups (-CH₃), hydroxyl groups (-OH), and amino groups (-NH₂).[9]

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[8][10] Most deactivating groups are meta-directors.[8][9] A notable exception are halogens, which are deactivating yet are ortho-, para-directing.[11]

In the case of fluorotoluene, we have two substituents to consider:

-

Methyl Group (-CH₃): This is an electron-donating group (EDG) due to inductive effects and hyperconjugation.[8] It is an activating group and an ortho-, para-director.[8][9]

-

Fluoro Group (-F): This is a halogen. It is an electron-withdrawing group (EWG) due to its high electronegativity (inductive effect, -I), making it deactivating.[12] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (mesomeric effect, +M), which directs incoming electrophiles to the ortho and para positions.[12] The para-directing effect of fluorine is generally stronger than its ortho-directing effect due to steric hindrance at the ortho position.[12][13]

When both an activating and a deactivating group are present on the ring, the position of the incoming electrophile is primarily determined by the activating group. However, the interplay of both inductive and resonance effects, as well as steric factors, leads to a distribution of isomers.

Synthesis of Dinitrofluorotoluene Isomers: A Practical Guide

The regioselectivity of the dinitration of fluorotoluene is a complex interplay of the directing effects of the methyl and fluoro groups. The initial mononitration of fluorotoluene isomers (2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene) sets the stage for the second nitration.

Mononitration of Fluorotoluenes

Studies on the nitration of fluorotoluenes using solid acid catalysts have demonstrated high regioselectivity. For instance, the nitration of 2-fluorotoluene can yield 2-fluoro-5-nitrotoluene with high selectivity, while 3-fluorotoluene can be nitrated to a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[13][14][15]

Dinitration Protocols

The subsequent dinitration to form dinitrofluorotoluenes requires careful control of reaction conditions to achieve the desired isomer.

Protocol 1: Synthesis of 2,4-Dinitro-5-fluorotoluene

This protocol outlines the synthesis of 1-fluoro-5-methyl-2,4-dinitro-benzene, also known as 2,4-dinitro-5-fluorotoluene, a valuable industrial intermediate.[16]

Methodology:

-

Preparation of the Nitration Mixture: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, charge 67% nitric acid (approx. 5.6 mol). Cool the flask to approximately 0°C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approx. 6.75 mol) dropwise to the nitric acid over a period of about 30 minutes, maintaining the temperature at around 0°C.

-

Addition of 3-Fluorotoluene: To the prepared nitration mixture, add 1-fluoro-3-methyl-benzene (3-fluorotoluene, approx. 0.9 mol) dropwise over about 20 minutes, keeping the temperature between 10-20°C.

-

Reaction: Allow the reaction mixture to stir at 20-25°C for approximately 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into crushed ice (approx. 3.0 L) to precipitate the product.

-